molecular formula C15H23ClO B13649737 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene CAS No. 14804-28-5

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene

Cat. No.: B13649737
CAS No.: 14804-28-5
M. Wt: 254.79 g/mol
InChI Key: PPOGRMLRWWWRDQ-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene (CAS 14804-28-5) is a chloro- and alkoxy-substituted benzene derivative of interest in chemical research and development. This compound, with the molecular formula C15H23ClO and a molecular weight of 254.80, is characterized by the presence of bulky tert-butyl groups and a methoxy group on the aromatic ring . Structurally related anisole compounds with substituents in the ortho positions are known to exhibit specific conformational properties, such as the methoxy group being rotated out of the plane of the aromatic ring system . This makes them valuable subjects for structure-activity relationship (SAR) studies and investigations into steric effects on molecular conformation . Researchers may utilize this compound as a synthetic intermediate or building block for the preparation of more complex molecules, potentially for applications in materials science or as a precursor in pharmaceutical research. The product is supplied with high purity and is intended for research purposes. Handle with care: this compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

14804-28-5

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

1,3-ditert-butyl-5-chloro-2-methoxybenzene

InChI

InChI=1S/C15H23ClO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3

InChI Key

PPOGRMLRWWWRDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 1,3-Di-tert-butyl-2-methoxybenzene

The precursor 1,3-di-tert-butyl-2-methoxybenzene can be prepared by methylation of 1,3-di-tert-butyl-2-hydroxybenzene (a phenol derivative) using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Typical methylation procedure:

Step Reagents & Conditions Yield Notes
Methylation of 1,3-di-tert-butyl-2-hydroxybenzene Dimethyl sulfate, potassium carbonate, acetone, reflux, 13 h ~95% High yield methylation producing 1,3-di-tert-butyl-2-methoxybenzene as brown oil; purification by extraction and drying

This method uses potassium carbonate as a base in acetone solvent, with dimethyl sulfate as the methylating agent. The reaction is carried out under reflux for about 13 hours, followed by aqueous workup and purification.

Alternatively, sodium hydride in tetrahydrofuran can be used as base with dimethyl sulfate at elevated temperatures (around 75 °C) for methylation, giving yields around 89%.

Chlorination at the 5-Position

Selective chlorination of the methoxy-substituted aromatic ring at the 5-position (meta to the methoxy group and ortho to tert-butyl groups) can be achieved by controlled electrophilic aromatic substitution using chlorine sources such as chlorine gas, N-chlorosuccinimide, or sulfuryl chloride under mild conditions.

While direct literature on 1,3-di-tert-butyl-5-chloro-2-methoxybenzene chlorination is limited, analogous halogenation of 1,3-di-tert-butyl-2-methoxybenzene derivatives suggests:

Step Reagents & Conditions Yield Notes
Electrophilic chlorination N-Chlorosuccinimide or Cl2 gas, solvent (e.g., dichloromethane), 0–25 °C Variable, typically 70–90% Regioselective chlorination favored by directing effects of methoxy and tert-butyl groups; reaction monitored by TLC or GC-MS

The bulky tert-butyl groups direct substitution to the less hindered 5-position. Reaction temperature and stoichiometry are critical to avoid over-chlorination.

Alternative Synthetic Routes

Another approach involves starting from 4-bromo-2,6-di-tert-butylphenol, methylating the phenol to the methoxy derivative, then substituting the bromine with chlorine via halogen exchange or Sandmeyer-type reactions. However, this route is less direct and may require additional steps.

Representative Experimental Data

Compound Reaction Conditions Yield Purity Characterization
1,3-Di-tert-butyl-2-methoxybenzene Potassium carbonate, dimethyl sulfate, acetone, reflux 13 h 95.2% GC purity 99.9% 1H NMR (300 MHz, CDCl3): δ 1.41 (s, 18H), 3.68 (s, 3H), 7.33 (s, 2H)
4-Methoxy-3,5-di-tert-butylbromobenzene (analogous compound) Sodium hydride, methyl iodide, DMF, -40 to 4 °C, overnight 95% GC-MS m/z 300 (M+) Colorless crystals, purified by silica gel chromatography

These data demonstrate high yields and purity for methylation and halogenation steps in related compounds, supporting the feasibility of the preparation of the target compound.

Summary Table of Preparation Methods

Step Starting Material Reagents Conditions Yield Notes
Methylation 1,3-Di-tert-butyl-2-hydroxybenzene Dimethyl sulfate, K2CO3 Acetone, reflux, 13 h 95% Efficient methylation to methoxy derivative
Chlorination 1,3-Di-tert-butyl-2-methoxybenzene N-Chlorosuccinimide or Cl2 DCM, 0–25 °C 70–90% Regioselective chlorination at 5-position (inferred)
Purification Crystallization or chromatography To obtain high purity compound

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-donating methoxy group, the compound is highly reactive towards electrophilic substitution reactions.

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are used under basic conditions.

Major Products

    Electrophilic Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include reduced hydrocarbons.

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

Scientific Research Applications

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of new bonds.

    Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new functional groups.

Comparison with Similar Compounds

Key Comparisons:

Steric and Electronic Effects :

  • The tert-butyl groups in the target compound induce greater steric hindrance compared to methyl or methoxymethyl groups in analogous structures (e.g., ), reducing rotational freedom and enhancing thermal stability.
  • The chlorine atom’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating properties, creating regioselective sites for electrophilic substitution.

Reactivity: Unlike boronic acid derivatives (), the target compound’s chlorine substituent enables nucleophilic aromatic substitution, while its methoxy group directs electrophiles to the para position. The absence of a hydroxy group (cf.

Crystallographic Behavior :

  • Bulky tert-butyl groups complicate crystal packing, necessitating advanced refinement tools like SHELXL for accurate structural resolution . In contrast, smaller substituents (e.g., methyl in ) facilitate tighter molecular packing.

Applications :

  • The boronic acid derivative () is tailored for cross-coupling reactions, whereas the target compound’s stability and lipophilicity suggest utility in hydrophobic matrices or drug delivery systems.

Research Findings and Implications

  • Synthetic Challenges : Introducing tert-butyl groups via Friedel-Crafts alkylation may compete with chlorination/methoxylation steps, requiring precise reaction control to avoid byproducts.
  • Biological Relevance : While highlights bioactivity in sulfonyl chloride derivatives, the target compound’s chlorine and methoxy groups could similarly modulate enzyme interactions, though its bulkiness may limit membrane permeability.
  • Material Science: The steric bulk of tert-butyl groups could enhance thermal stability in polymer matrices, a property less pronounced in methyl- or boronic acid-substituted analogs.

Biological Activity

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is an organic compound notable for its unique structure, which includes two tert-butyl groups, a chlorine atom, and a methoxy group attached to a benzene ring. This configuration contributes to its potential biological activities, particularly in anti-inflammatory and antioxidant properties.

  • Molecular Formula : C15H20ClO
  • Molecular Weight : Approximately 254.80 g/mol

The presence of bulky tert-butyl groups may influence the compound's interaction with biological targets such as enzymes and receptors, potentially leading to therapeutic applications.

Anti-inflammatory and Antioxidant Properties

Research indicates that 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene exhibits significant anti-inflammatory and antioxidant activities. The bulky tert-butyl groups may enhance its ability to interact with biological molecules, influencing its binding affinities and specificities. The methoxy group is thought to facilitate hydrogen bonding, further enhancing interactions with various biomolecules.

Case Studies

  • Study on Structural Analogues :
    • A study evaluated the cytotoxic potency of several compounds against human cancer cell lines. While 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene was not directly tested, its structural analogues showed promising results in inhibiting tumor growth .
  • Mechanism of Action :
    • Investigations into similar compounds have suggested mechanisms involving apoptosis induction through caspase activation and mitochondrial cytochrome c release. These findings imply that 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene may also engage similar pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene:

Compound NameStructure FeaturesUnique Aspects
1,3-Di-tert-butyl-2-methoxybenzeneTwo tert-butyl groups, one methoxy groupLacks chlorine; used as a precursor in organic synthesis.
5-Bromo-1,3-di-tert-butyl-2-methoxybenzeneTwo tert-butyl groups, one bromine atomBromine introduces different reactivity compared to chlorine.
4-Chloro-1,3-di-tert-butylbenzeneTwo tert-butyl groups, one chlorine atomChlorine at a different position alters reactivity patterns.

This comparison highlights how the unique combination of functional groups in 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene distinguishes it from similar compounds.

Future Research Directions

Further research is warranted to elucidate the complete mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess the compound's therapeutic potential.
  • Molecular Docking Simulations : To predict interactions with specific biological targets.
  • Long-term Toxicity Assessments : Evaluating safety profiles for potential therapeutic applications.

Q & A

Q. Table 1: Key Reagents for Synthesis

StepReagent/ConditionPurpose
tert-Butylationtert-Butyl chloride, AlCl₃Introduce tert-butyl groups
ChlorinationCl₂, FeCl₃ (catalyst)Electrophilic substitution at C5
MethoxylationNaOMe, DMFO-Methylation at C2

Basic: What analytical methods are recommended for characterizing this compound?

Methodological Answer:
Combine chromatographic and spectroscopic techniques:

  • GC-MS : Derivatize using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility. Detection limits can be improved with isotope-labeled internal standards (e.g., deuterated analogs) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantification.
  • NMR : Analyze substituent positions via ¹H/¹³C NMR, focusing on tert-butyl (δ ~1.3 ppm) and methoxy (δ ~3.8 ppm) signals.

Q. Table 2: Analytical Parameters

TechniqueDerivatization AgentColumn/ProbeKey Peaks/Signals
GC-MSMtBSTFADB-5MS (30 m × 0.25 mm)m/z = 284 (M⁺-tert-butyl)
HPLCNoneC18 (5 µm, 250 mm)Retention time = 12.3 min

Basic: How stable is this compound under varying experimental conditions?

Methodological Answer:
Stability depends on substituent effects:

  • Thermal Stability : tert-Butyl groups enhance steric protection, reducing decomposition up to 150°C.
  • Photostability : Chlorine and methoxy groups may increase susceptibility to UV degradation. Store in amber vials under inert gas (N₂/Ar) .
  • Hydrolytic Stability : Methoxy groups are resistant to hydrolysis, but acidic conditions (pH < 2) may cleave tert-butyl ethers.

Advanced: How can computational tools predict reactivity or synthetic pathways?

Methodological Answer:
Use AI-driven platforms (e.g., Reaxys, Pistachio) for retrosynthetic analysis:

  • Template Relevance Models : Predict feasible routes by comparing with halogenated benzene derivatives (e.g., bromo/chloro analogs) .
  • Density Functional Theory (DFT) : Calculate activation energies for substitution reactions (e.g., Cl vs. OMe directing effects) .

Q. Table 3: Computational Parameters

Software/ToolApplicationOutput Metrics
ReaxysRoute predictionReaction yield, feasibility
MOE (Molecular Operating Environment)Transition state modelingΔG‡ (activation energy)

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies often arise from impurity interference or assay variability. Mitigation strategies include:

  • Isotope Dilution : Use deuterated internal standards (e.g., D₃/D₄ labels) to improve LC-MS/MS accuracy .
  • Dose-Response Curves : Validate bioactivity (e.g., enzyme inhibition) across multiple concentrations (0.1–100 µM) .
  • Structural Analog Comparison : Cross-reference with chloro/methoxy-substituted benzene derivatives (e.g., 5-chloro-1,3-dimethoxybenzene) to identify structure-activity trends .

Advanced: How does the chlorine substituent influence reaction mechanisms?

Methodological Answer:
The C5 chlorine atom directs electrophilic attacks and stabilizes intermediates:

  • Electrophilic Substitution : Chlorine deactivates the ring but directs incoming electrophiles to para positions.
  • Nucleophilic Aromatic Substitution : Requires electron-withdrawing groups (e.g., NO₂) adjacent to Cl for activation.
  • Mechanistic Probes : Use ³⁶Cl isotopic labeling to track displacement pathways in SNAr reactions .

Advanced: How to address regioselectivity challenges in further functionalization?

Methodological Answer:
Leverage steric and electronic effects:

  • Steric Shielding : tert-Butyl groups at C1/C3 block electrophiles, favoring functionalization at C2/C4.
  • Directing Groups : Methoxy at C2 acts as an ortho/para director. Use Lewis acids (e.g., BF₃·Et₂O) to modulate selectivity .

Q. Table 4: Regioselectivity in Halogenation

PositionReactivity (Relative Rate)Governing Factor
C4HighPara to methoxy (C2)
C6LowSteric hindrance (C1/C3)

Advanced: How to validate purity when conflicting spectral data arise?

Methodological Answer:
Combine orthogonal techniques:

  • 2D NMR (HSQC/HMBC) : Confirm connectivity between tert-butyl (¹H: δ 1.3; ¹³C: δ 29.5) and aromatic protons.
  • High-Resolution MS : Match exact mass (<2 ppm error) with theoretical values (C₁₅H₂₃ClO₂: [M+H]⁺ = 283.1464).
  • Elemental Analysis : Validate %C/%H/%Cl against calculated values (e.g., C: 63.70%; H: 8.20%; Cl: 12.53%) .

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